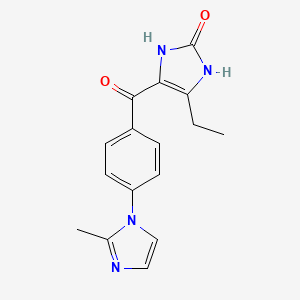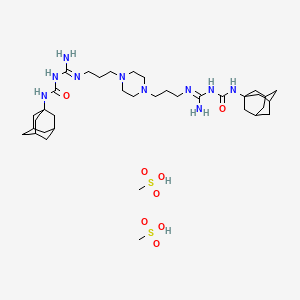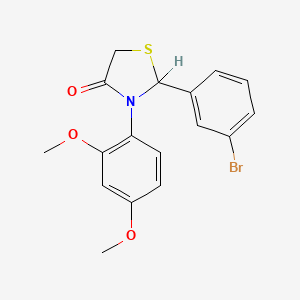
Clofarabina
Descripción general
Descripción
La clofarabina es un antimetabolito nucleósido de purina que se utiliza principalmente en el tratamiento de la leucemia linfoblástica aguda recidivante o refractaria en pacientes pediátricos. Se comercializa bajo los nombres comerciales Clolar en los Estados Unidos y Evoltra en Europa, Australia y Nueva Zelanda . La this compound es estructuralmente similar a otros análogos de nucleósidos, pero tiene modificaciones únicas que mejoran su estabilidad y eficacia .
Aplicaciones Científicas De Investigación
La clofarabina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar los análogos de nucleósidos y sus interacciones con las enzimas.
Biología: Investigada por sus efectos sobre los procesos celulares como la síntesis y reparación del ADN.
Medicina: Se utiliza principalmente en el tratamiento de la leucemia linfoblástica aguda y otras neoplasias hematológicas. .
Mecanismo De Acción
La clofarabina ejerce sus efectos a través de múltiples mecanismos:
Inhibición de la Ribonucleótido Reductasa: Esta enzima es crucial para la síntesis del ADN, y su inhibición conduce a una disminución de los trifosfatos de desoxirribonucleótidos, que son necesarios para la replicación del ADN.
Incorporación al ADN: La this compound se incorpora al ADN, provocando la terminación de la cadena y la inhibición de la síntesis del ADN.
Inducción de la Apoptosis: La interrupción de los mecanismos de síntesis y reparación del ADN desencadena la muerte celular programada en las células cancerosas.
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Clofarabine plays a significant role in biochemical reactions by inhibiting ribonucleotide reductase and incorporating itself into DNA, thereby inhibiting DNA synthesis . It interacts with several enzymes and proteins, including deoxycytidine kinase, which phosphorylates clofarabine to its active triphosphate form . This active form inhibits ribonucleotide reductase, an enzyme crucial for maintaining intracellular nucleoside pools . Additionally, clofarabine’s incorporation into DNA disrupts DNA synthesis and repair, leading to cell death .
Cellular Effects
Clofarabine exerts cytotoxic effects on various cell types, particularly leukemic cells . It inhibits DNA synthesis and repair, leading to apoptosis in rapidly dividing cells . Clofarabine also affects cell signaling pathways and gene expression by inducing DNA damage and activating apoptotic pathways . In bone marrow cells, clofarabine can cause suppression, leading to decreased production of red blood cells, white blood cells, and platelets .
Molecular Mechanism
At the molecular level, clofarabine is transported into cells via both diffusion and facilitated diffusion . Once inside the cell, it is phosphorylated by deoxycytidine kinase to form clofarabine monophosphate, which is further phosphorylated to its active triphosphate form . Clofarabine triphosphate inhibits ribonucleotide reductase and is incorporated into DNA, disrupting DNA synthesis and repair . This leads to the activation of apoptotic pathways and cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, clofarabine demonstrates immediate and long-lasting inhibition of DNA synthesis . Its stability and degradation over time have been studied, showing that clofarabine triphosphate accumulates in circulating leukemia cells with a long half-life . This accumulation leads to incremental increases in its concentration with each daily infusion, enhancing its cytotoxic effects . Long-term effects observed in in vitro and in vivo studies include sustained inhibition of DNA synthesis and prolonged cell cycle arrest .
Dosage Effects in Animal Models
In animal models, the effects of clofarabine vary with different dosages . At therapeutic doses, clofarabine effectively inhibits tumor growth and induces apoptosis in leukemic cells . At higher doses, clofarabine can cause toxic effects such as bone marrow suppression, leading to severe infections, bleeding, and anemia . Threshold effects observed in these studies indicate that careful dosage management is crucial to minimize adverse effects while maximizing therapeutic efficacy .
Metabolic Pathways
Clofarabine is metabolized primarily through phosphorylation by deoxycytidine kinase to form clofarabine monophosphate, which is further phosphorylated to its active triphosphate form . This active form inhibits ribonucleotide reductase and is incorporated into DNA . The metabolic pathways involved in clofarabine’s activation and action include interactions with various enzymes such as deoxycytidine kinase and ribonucleotide reductase . These interactions affect metabolic flux and nucleotide levels within the cell .
Transport and Distribution
Clofarabine is transported into cells via human equilibrative nucleoside transporters (hENT1 and hENT2) and human concentrative nucleoside transporter 2 (hCNT2) . Once inside the cell, it is phosphorylated to its active form and distributed within the cell . Clofarabine’s distribution within tissues is influenced by its interactions with transporters and binding proteins . Its accumulation in leukemic cells enhances its cytotoxic effects .
Subcellular Localization
Clofarabine’s subcellular localization is primarily within the nucleus, where it exerts its effects on DNA synthesis and repair . The active triphosphate form of clofarabine is incorporated into DNA, disrupting replication and repair processes . This localization is facilitated by targeting signals and post-translational modifications that direct clofarabine to the nucleus . The disruption of DNA function within the nucleus leads to the activation of apoptotic pathways and cell death .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La clofarabina se sintetiza mediante un proceso de varios pasos que implica la halogenación de nucleósidos de purina. Los pasos clave incluyen:
- Halogenación de la base de purina en la posición dos para introducir un átomo de cloro.
- Fluoración del residuo de azúcar para evitar la escisión por la fosforilasa de nucleósidos de purina .
- Acoplamiento de la base modificada y el azúcar para formar el compuesto final.
Métodos de Producción Industrial: La producción industrial de this compound implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye pasos de purificación rigurosos, como la cristalización y la cromatografía, para eliminar las impurezas y lograr una calidad de grado farmacéutico .
Análisis De Reacciones Químicas
Tipos de Reacciones: La clofarabina experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: La this compound puede oxidarse para formar varios metabolitos.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales de la molécula.
Sustitución: Los átomos de halógeno en la this compound se pueden sustituir por otros grupos funcionales en condiciones específicas.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleófila a menudo utilizan reactivos como la azida de sodio.
Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen varios metabolitos y nucleósidos modificados que conservan o mejoran la actividad biológica de la this compound .
Comparación Con Compuestos Similares
La clofarabina se compara con otros análogos de nucleósidos como la fludarabina y la cladribina:
Cladribina: También es un análogo de nucleósido de purina pero difiere en su residuo de azúcar y en su mecanismo de acción.
Unicidad: Las modificaciones únicas de halógeno de la this compound la hacen más resistente a la degradación enzimática, lo que lleva a una mayor estabilidad y una actividad prolongada en el cuerpo .
Lista de Compuestos Similares:
- Fludarabina
- Cladribina
- Nelarabina
- Pentostatina
Las propiedades únicas de la this compound y su amplia gama de aplicaciones la convierten en un compuesto valioso tanto en entornos clínicos como de investigación.
Propiedades
IUPAC Name |
(2R,3R,4S,5R)-5-(6-amino-2-chloropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN5O3/c11-10-15-7(13)5-8(16-10)17(2-14-5)9-4(12)6(19)3(1-18)20-9/h2-4,6,9,18-19H,1H2,(H2,13,15,16)/t3-,4+,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDPHFBMKLOVOX-AYQXTPAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046437 | |
| Record name | Clofarabine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Clofarabine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014769 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.89e+00 g/L | |
| Record name | Clofarabine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014769 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Clofarabine is metabolized intracellularly to the active 5'-monophosphate metabolite by deoxycytidine kinase and 5'-triphosphate metabolite by mono- and di-phospho-kinases. This metabolite inhibits DNA synthesis through an inhibitory action on ribonucleotide reductase, and by terminating DNA chain elongation and inhibiting repair through competitive inhibition of DNA polymerases. This leads to the depletion of the intracellular deoxynucleotide triphosphate pool and the self-potentiation of clofarabine triphosphate incorporation into DNA, thereby intensifying the effectiveness of DNA synthesis inhibition. The affinity of clofarabine triphosphate for these enzymes is similar to or greater than that of deoxyadenosine triphosphate. In preclinical models, clofarabine has demonstrated the ability to inhibit DNA repair by incorporation into the DNA chain during the repair process. Clofarabine 5'-triphosphate also disrupts the integrity of mitochondrial membrane, leading to the release of the pro-apoptotic mitochondrial proteins, cytochrome C and apoptosis-inducing factor, leading to programmed cell death. | |
| Record name | Clofarabine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00631 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
123318-82-1 | |
| Record name | Clofarabine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123318-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clofarabine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123318821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clofarabine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00631 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Clofarabine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,3R,4S,5R)-5-(6-amino-2-chloro-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOFARABINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/762RDY0Y2H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Clofarabine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014769 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


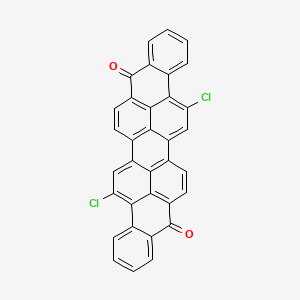
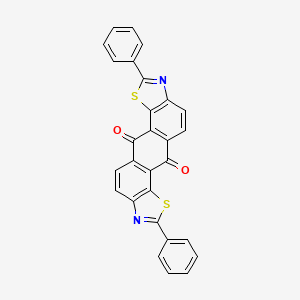
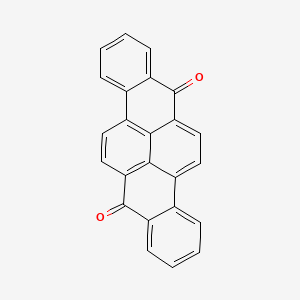
![N-(Benzylsulfonyl)seryl-N~1~-{4-[(Z)-amino(imino)methyl]benzyl}serinamide](/img/structure/B1669119.png)

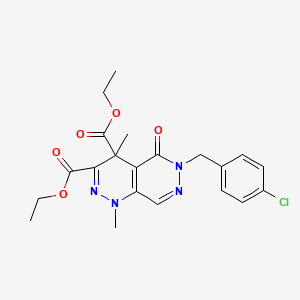
![5-iodo-2-(3-nitrophenyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B1669124.png)
